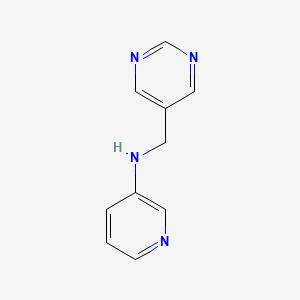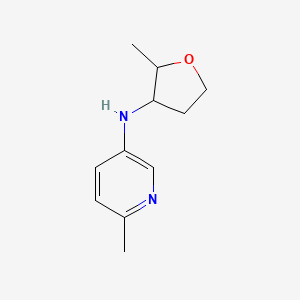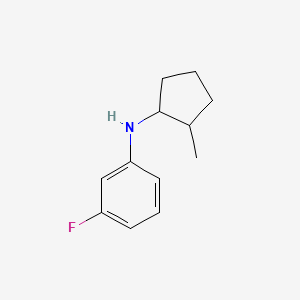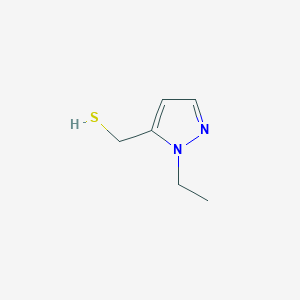
N-(pyrimidin-5-ylmethyl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyrimidin-5-ylmethyl)pyridin-3-amine is an organic compound with the molecular formula C10H10N4. It is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol . This compound is of interest due to its unique structure, which includes both pyridine and pyrimidine rings, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrimidin-5-ylmethyl)pyridin-3-amine typically involves the reaction of pyridine-3-amine with pyrimidine-5-carbaldehyde. One common method includes the use of p-toluenesulfonic acid as a catalyst and toluene as a solvent. The reaction mixture is refluxed for several hours, followed by the removal of toluene under reduced pressure and the addition of methanol for further processing .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process may include crystallization and recrystallization techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
N-(pyrimidin-5-ylmethyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine-3-carboxylic acid derivatives.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of various substituted pyridine and pyrimidine derivatives.
Scientific Research Applications
N-(pyrimidin-5-ylmethyl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(pyrimidin-5-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptor proteins, modulating their signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine: Similar structure but with a methyl group at the 3-position of the pyridine ring.
N-(5-pyrimidinylmethyl)-2-pyridinamine: Similar structure but with the pyridine ring at the 2-position.
Uniqueness
N-(pyrimidin-5-ylmethyl)pyridin-3-amine is unique due to its specific arrangement of the pyridine and pyrimidine rings, which imparts distinct chemical and biological properties. This unique structure allows for versatile applications in various fields, including medicinal chemistry and material science .
Properties
Molecular Formula |
C10H10N4 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
N-(pyrimidin-5-ylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C10H10N4/c1-2-10(7-11-3-1)14-6-9-4-12-8-13-5-9/h1-5,7-8,14H,6H2 |
InChI Key |
COKWNVKLCYKOAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NCC2=CN=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B13285988.png)
![3-[(tert-Butoxy)carbonyl]-5-methyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B13285995.png)



![(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-2-carboxylic acid](/img/structure/B13286023.png)
![3-{[1-(3-Bromophenyl)propyl]amino}propan-1-ol](/img/structure/B13286043.png)
![1-[(Trimethylsilyl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13286044.png)
amine](/img/structure/B13286049.png)
![[(3-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B13286050.png)
![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine](/img/structure/B13286056.png)



